

2,4-Dichloro-3-nitropyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 2,4-Dichloro-3-nitropyridine

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An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4-dichloro-3-nitropyridine**, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, molecular structure, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

2,4-Dichloro-3-nitropyridine is a versatile heterocyclic compound.^[1] Its reactivity is enhanced by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, making it an essential building block in organic synthesis.^{[1][2]}

Molecular Structure:

- IUPAC Name: **2,4-dichloro-3-nitropyridine**^[3]
- Molecular Formula: C₅H₂Cl₂N₂O₂^{[1][4][5][6]}
- Canonical SMILES: C1=CN=C(C(=C1Cl)N(=O)=O)Cl^[4]

The structural details are summarized in the table below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	5975-12-2	[1] [4] [5] [6] [7]
Molecular Weight	192.99 g/mol	[1] [4] [5]
PubChem CID	10535773	[1] [3]
MDL Number	MFCD09261088	[1] [4]

| EC Number | 688-499-7 |[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to yellow solid	[1]
Melting Point	61.5-62 °C	[8]
Boiling Point	285.7 ± 35.0 °C at 760 mmHg	[6] [8]
Density	1.6 ± 0.1 g/cm³	[6]

| Purity | ≥97% to ≥99% (HPLC) |[\[1\]](#)[\[4\]](#) |

Table 3: Computational Chemistry Data

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	56.03	[4]
LogP	2.2966	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]

| Rotatable Bonds | 1 |[\[4\]](#) |

Synthesis and Experimental Protocols

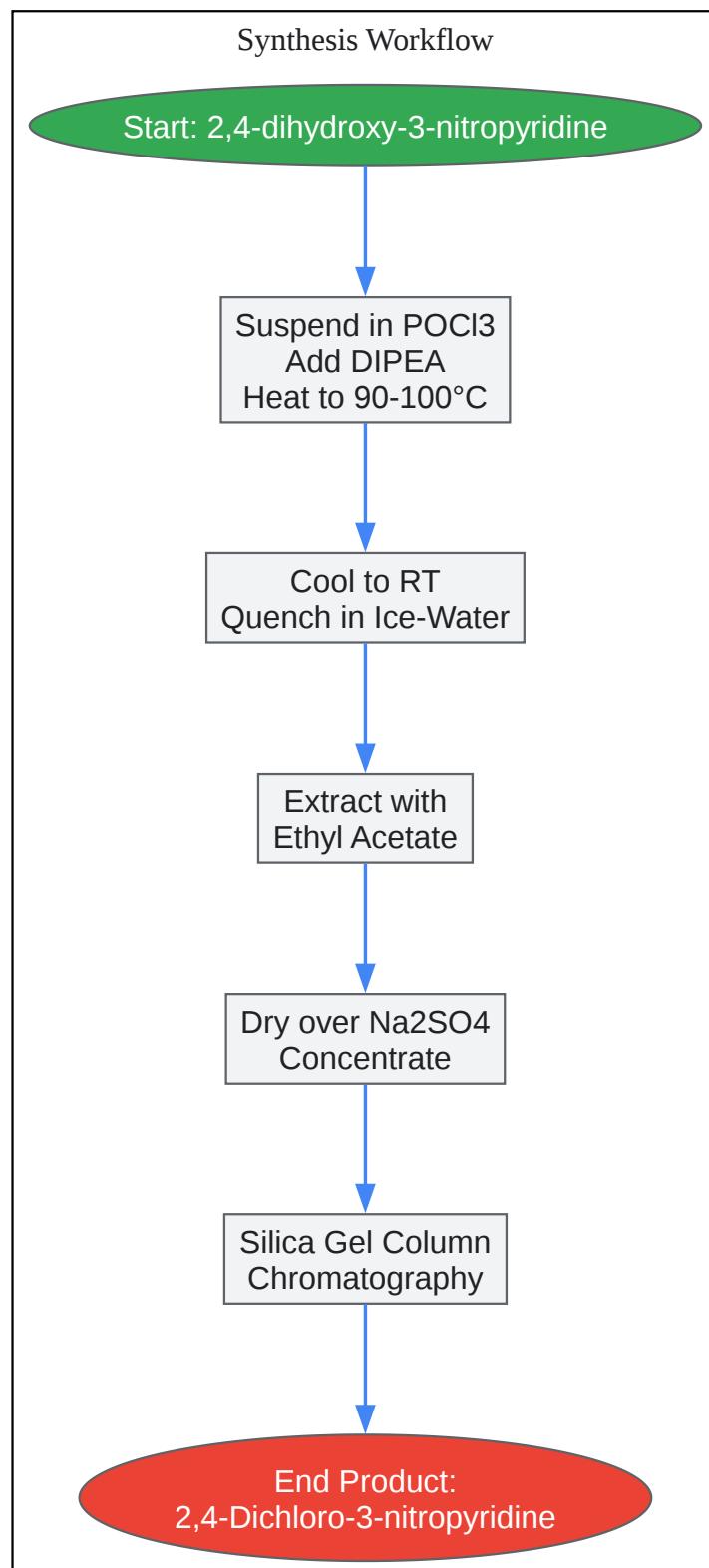
The primary synthesis route for **2,4-dichloro-3-nitropyridine** involves the chlorination of a dihydroxynitropyridine precursor.

Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine

This procedure details the conversion of 2,4-dihydroxy-3-nitropyridine to the target compound using phosphorus oxychloride (POCl_3) and a base like diisopropylethylamine (DIPEA).

- Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl_3).[\[7\]](#)[\[9\]](#)
- Addition of Base: Add diisopropylethylamine (DIPEA) to the suspension over a period of 1 hour.[\[9\]](#) The reaction is exothermic and the temperature should be controlled by the rate of addition.[\[9\]](#)
- Heating: Heat the reaction mixture to approximately 90-100°C and maintain for several hours (e.g., 4-20 hours) until the reaction is complete, which can be monitored by HPLC.[\[7\]](#)[\[9\]](#)
- Quenching: After completion, cool the mixture to room temperature and carefully pour it into a vigorously stirred ice-water mixture to quench the reaction.[\[7\]](#)[\[9\]](#) A solid product will precipitate.[\[9\]](#)
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (e.g., 3 x 150 mL).[\[7\]](#)

- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[7]
- Purification: The crude product can be further purified by silica gel column chromatography using an eluent such as 50% ethyl acetate/hexane to yield **2,4-dichloro-3-nitropyridine** as a colorless or off-white crystalline solid.[7][9]



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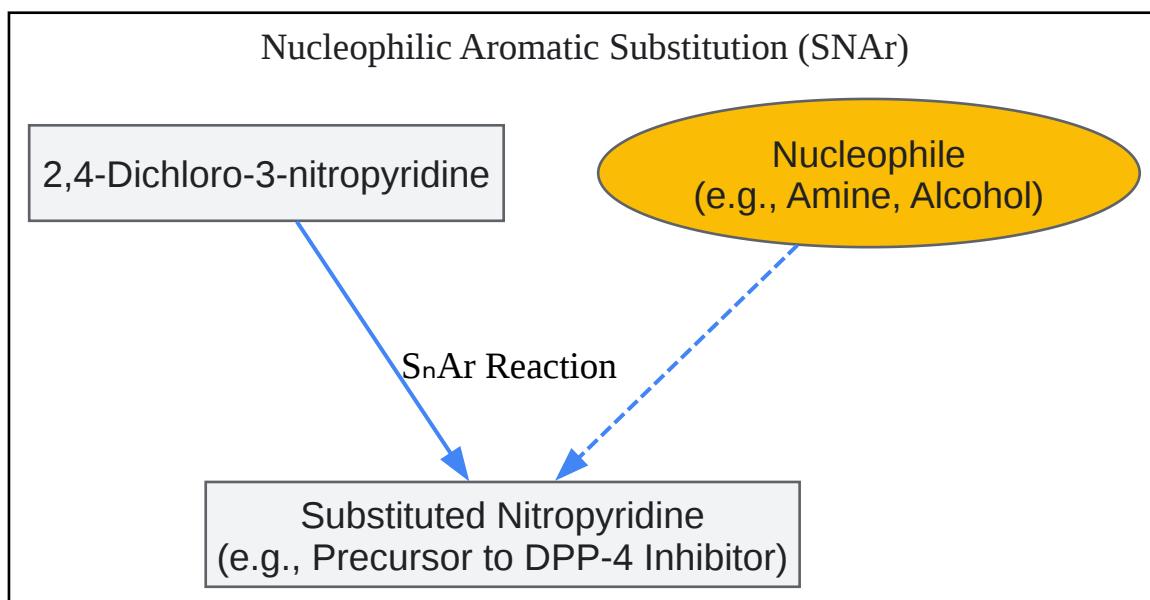
Caption: General experimental workflow for the synthesis of **2,4-dichloro-3-nitropyridine**.

Chemical Reactivity and Applications

2,4-Dichloro-3-nitropyridine is a key intermediate due to its susceptibility to nucleophilic aromatic substitution (S_NAr) reactions. The electron-withdrawing nitro group activates the chlorine atoms, particularly at the C4 position (para to the nitro group), making it a prime site for nucleophilic attack.[\[10\]](#)

This reactivity is leveraged in the synthesis of a wide range of more complex molecules.[\[1\]](#)

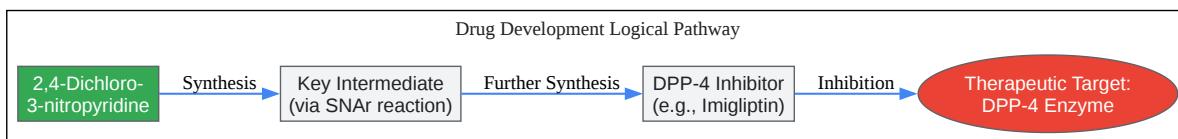
- Pharmaceutical Development: It is a crucial reactant in the synthesis of various pharmaceuticals.[\[1\]](#) A notable example is its use in the discovery of Imigliptin, a selective dipeptidyl peptidase IV (DPP-4) inhibitor for treating type 2 diabetes.[\[7\]\[8\]](#) It has also been used to synthesize quinoline derivatives with potential applications in treating autoimmune diseases or cancer.[\[7\]](#)
- Agrochemical Chemistry: The compound serves as an important intermediate in the production of herbicides and insecticides.[\[1\]](#)
- Biological Activity: **2,4-Dichloro-3-nitropyridine** has been shown to inhibit the influenza virus in vitro and can act as an inhibitor of tumor necrosis factor-alpha (TNF α) production.[\[7\]](#)



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Caption: Role as a precursor in synthesis via Nucleophilic Aromatic Substitution.

The compound's role as a building block for advanced therapeutics like DPP-4 inhibitors highlights its importance in modern drug discovery pipelines. The synthesis pathway allows for the strategic introduction of various functional groups to modulate the biological activity of the final molecule.



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Caption: Logical pathway from building block to therapeutic agent.

Safety and Handling

According to its Safety Data Sheet (SDS), **2,4-dichloro-3-nitropyridine** is classified as an irritant.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
- Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][13] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13]
- First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. [11] Remove contact lenses if present and easy to do, and continue rinsing.[11]
- First Aid (Skin): If on skin, wash with plenty of soap and water.[13][14][15]
- Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[1][12] Keep the container tightly closed.[13] Recommended storage temperatures range from 0-8°C to room temperature.[1][4]

Disposal should be carried out by a licensed professional waste disposal service, potentially via a chemical incinerator.[\[11\]](#)

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